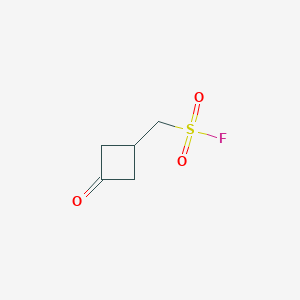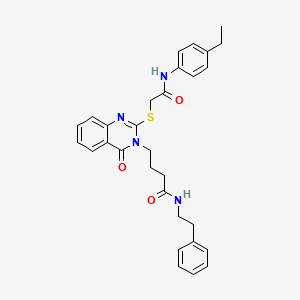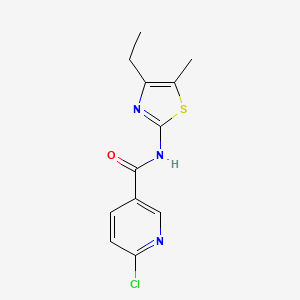![molecular formula C18H17N3O3 B2801263 N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide CAS No. 1092341-18-8](/img/structure/B2801263.png)
N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as MPO, and it belongs to the class of oxadiazole derivatives.
Wirkmechanismus
The mechanism of action of MPO is not fully understood. However, it has been proposed that MPO exerts its anticancer activity by inhibiting the activity of tubulin, a protein that plays a key role in cell division. MPO has been shown to bind to the colchicine binding site on tubulin, thereby preventing the polymerization of tubulin and inhibiting cell division. In addition, MPO has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MPO has been shown to have several biochemical and physiological effects. In vitro studies have shown that MPO inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell division. MPO has also been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, MPO has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPO in lab experiments is its potential as an anticancer and anti-inflammatory agent. MPO has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. In addition, MPO has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects. However, one of the limitations of using MPO in lab experiments is its potential toxicity. MPO has been shown to be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on MPO. One area of research is to further explore its mechanism of action. The exact mechanism by which MPO inhibits cell division and induces apoptosis is not fully understood, and further research is needed to elucidate this mechanism. Another area of research is to investigate the potential of MPO as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research should focus on developing analogs of MPO that have improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of MPO involves the reaction of 4-methoxybenzohydrazide with 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with 2-aminobenzophenone in the presence of triethylamine and acetonitrile to yield MPO. The synthesis method of MPO has been described in detail in a research article by Zhang et al. (2014).
Wissenschaftliche Forschungsanwendungen
MPO has been the subject of scientific research due to its potential therapeutic applications. One of the major areas of research is its anticancer activity. MPO has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, MPO has been studied for its potential as an anti-inflammatory agent. It has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Eigenschaften
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-16(22)19-15-7-5-4-6-14(15)18-20-17(21-24-18)12-8-10-13(23-2)11-9-12/h4-11H,3H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOYGXORJQWAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2801181.png)


![N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2801184.png)
![(3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2801185.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2801190.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801191.png)
![N-(3-fluorophenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2801193.png)
![N-(4-bromo-2-methylphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2801196.png)
![Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2801198.png)
![1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole](/img/structure/B2801200.png)

